Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate is a heterocyclic compound with a molecular formula of C11H13N3O3 and a molecular weight of 235.24 g/mol. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate typically involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
- 2-(4-(2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole
Uniqueness
Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate is unique due to its ester functional group, which allows for further chemical modifications and derivatizations. This makes it a versatile intermediate in the synthesis of various biologically active compounds.
Biological Activity
Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, synthesizing relevant research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity due to the presence of nitrogen atoms that can interact with biological targets.
Biological Activities
This compound exhibits a variety of biological activities that are summarized below:
1. Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess significant antimicrobial properties. In a study evaluating several derivatives, compounds showed potent antibacterial effects against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound's structure allows it to disrupt bacterial cell functions effectively .
2. Anti-inflammatory Properties
Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This compound was found to exhibit IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests its potential as a therapeutic agent in managing inflammatory conditions .
3. Anticancer Potential
The anticancer activity of pyrazolo[1,5-a]pyrimidines has been well-documented. Compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer progression .
4. Antiviral Activity
Research also highlights the antiviral potential of pyrazolo[1,5-a]pyrimidines against several viruses. The compounds have been shown to inhibit viral replication and interfere with viral entry mechanisms. This makes them promising candidates for further development in antiviral therapies .
Case Study 1: Antibacterial Efficacy
In a recent study published in 2023, several pyrazolo derivatives were synthesized and tested for their antibacterial properties. This compound demonstrated significant bactericidal effects against clinical isolates of E. coli and Klebsiella pneumoniae. The study utilized agar well-diffusion and broth microdilution methods to assess efficacy .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
6 | E. coli | 18 |
7 | Klebsiella | 20 |
This compound | S. aureus | 22 |
Case Study 2: Anti-inflammatory Activity
A comparative study on COX inhibition revealed that this compound had an IC50 value of 0.04 μmol/L against COX-2 enzymes. This was comparable to established COX inhibitors like indomethacin and celecoxib .
Properties
IUPAC Name |
methyl 2-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-7-4-8(2)14-9(12-7)5-10(13-14)17-6-11(15)16-3/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGSZZCBALUSKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)OCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.